molecular formula C21H30N4O5 B12212578 Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12212578
M. Wt: 418.5 g/mol
InChI Key: IOYDTSWBMBUVDA-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and an ethylpiperazinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde with a urea derivative under acidic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the tetrahydropyrimidine intermediate.

    Attachment of the Ethylpiperazinyl Moiety: The ethylpiperazinyl group is attached via a nucleophilic substitution reaction, where the piperazine derivative reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylpiperazinyl moiety, in particular, differentiates it from similar compounds and may contribute to its unique biological activities.

Properties

Molecular Formula

C21H30N4O5

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H30N4O5/c1-5-24-9-11-25(12-10-24)21-22-18(17(19(26)23-21)20(27)30-6-2)15-8-7-14(28-3)13-16(15)29-4/h7-8,13,17-18H,5-6,9-12H2,1-4H3,(H,22,23,26)

InChI Key

IOYDTSWBMBUVDA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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